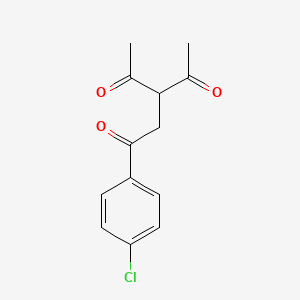![molecular formula C11H10N2O B14070840 3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal CAS No. 102125-81-5](/img/structure/B14070840.png)
3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by a fused ring system containing both pyrazole and pyridine rings, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolopyridine scaffold. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like Cu(I) for cycloaddition reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazolopyridine scaffold, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal has several scientific research applications, including:
Medicinal Chemistry: This compound is explored for its potential as a scaffold for drug design, particularly in the development of anticancer and antimicrobial agents.
Material Science: Due to its unique photophysical properties, it is investigated for use in the development of fluorescent probes and organic light-emitting devices.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and are known for their anticancer and enzymatic inhibitory activities.
Phenylpyrazoles: These compounds contain a pyrazole ring bound to a phenyl group and are used in various therapeutic applications.
Uniqueness
3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal is unique due to its specific structural features, such as the presence of a methyl group on the pyrazole ring and an aldehyde group on the prop-2-enal chain.
Propiedades
Número CAS |
102125-81-5 |
|---|---|
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
3-(2-methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal |
InChI |
InChI=1S/C11H10N2O/c1-9-10(5-4-8-14)11-6-2-3-7-13(11)12-9/h2-8H,1H3 |
Clave InChI |
HUWYIVHVZHYIOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C=CC=CC2=C1C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


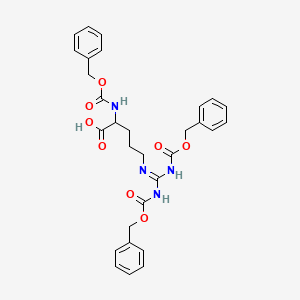

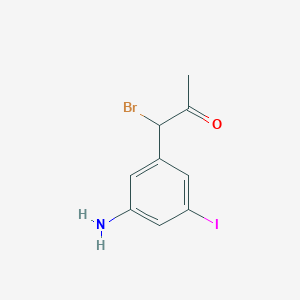
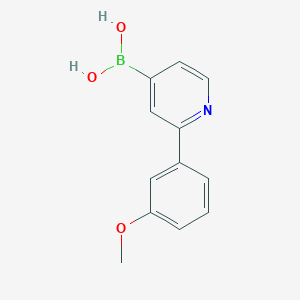
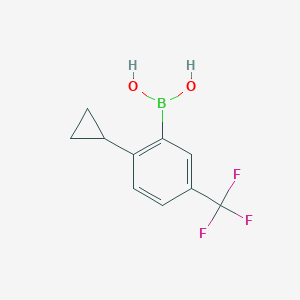
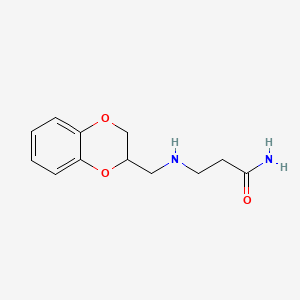
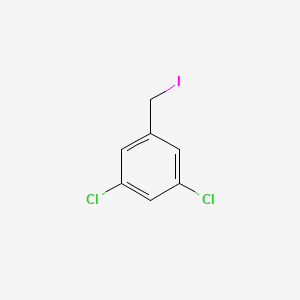
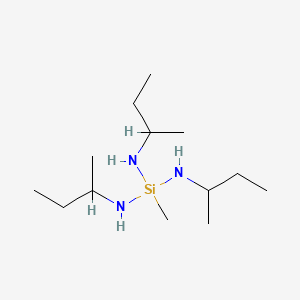

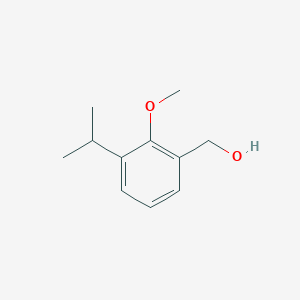

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine](/img/structure/B14070847.png)

